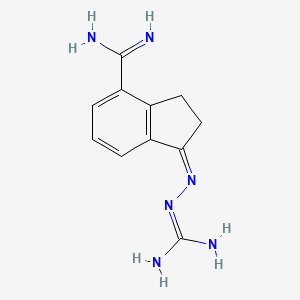
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) is a complex organometallic compound that has garnered significant interest in various fields of scientific research This compound features a platinum(2+) ion coordinated with 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate and cyclohexane-1,2-diamine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) typically involves the coordination of platinum(2+) with the respective ligands. One common method involves the reaction of potassium tetrachloroplatinate(II) with cyclohexane-1,2-diamine in an aqueous medium, followed by the addition of 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate under controlled conditions. The reaction is usually carried out at room temperature with constant stirring to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and concentration of reactants. Advanced purification techniques like recrystallization and chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) ion to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere of platinum are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum complexes, while reduction can produce platinum(0) complexes. Substitution reactions can result in new platinum complexes with different ligands.
Scientific Research Applications
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: It has potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of advanced materials and as a precursor for other platinum-based compounds.
Mechanism of Action
The mechanism of action of 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) involves its interaction with cellular components. In medicinal applications, the compound can bind to DNA, causing cross-linking and disrupting the replication process, leading to cell death. The platinum ion plays a crucial role in this process by forming stable complexes with nucleophilic sites on the DNA.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with similar DNA-binding properties.
Carboplatin: Another platinum-based drug with a different ligand structure but similar mechanism of action.
Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects compared to cisplatin and carboplatin.
Uniqueness
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) is unique due to its specific ligand combination, which may offer distinct advantages in terms of stability, solubility, and biological activity
Properties
Molecular Formula |
C20H28N2O8Pt |
|---|---|
Molecular Weight |
619.5 g/mol |
IUPAC Name |
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/2C7H8O4.C6H14N2.Pt/c2*1-3(8)5-6(9)4(2)11-7(5)10;7-5-3-1-2-4-6(5)8;/h2*4,9H,1-2H3;5-6H,1-4,7-8H2;/q;;;+2/p-2 |
InChI Key |
JSEUNYAKBKVVLC-UHFFFAOYSA-L |
Canonical SMILES |
CC1C(=C(C(=O)O1)C(=O)C)[O-].CC1C(=C(C(=O)O1)C(=O)C)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782097.png)
![1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline](/img/structure/B10782104.png)


![(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)

![2-{6-[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl}benzoic acid](/img/structure/B10782135.png)
![3-amino-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B10782147.png)


![6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10782163.png)


![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
